7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Chemical Significance of Pyrazolo[1,5-a]pyrimidine Derivatives in Heterocyclic Chemistry
Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in heterocyclic chemistry due to their structural similarity to purines, enabling diverse biological interactions. These fused N-heterocyclic systems exhibit planar rigidity, facilitating π-π stacking and hydrogen bonding with biomolecular targets. Their synthetic versatility allows functionalization at multiple positions (e.g., C-2, C-3, C-5, C-6, C-7), making them ideal for combinatorial library design.
In medicinal chemistry, pyrazolo[1,5-a]pyrimidines demonstrate antitumor, kinase inhibitory, and antimicrobial activities. For example, derivatives like Dorsomorphin and Anagliptin target AMP-activated protein kinase and dipeptidyl peptidase-4, respectively. The incorporation of electron-withdrawing groups (e.g., fluorine) enhances metabolic stability and target affinity, as seen in 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Table 1: Key Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Features and Nomenclature of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
The compound’s IUPAC name, 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , reflects its fused bicyclic core and substituents:
- Pyrazolo[1,5-a]pyrimidine : A fused system with pyrazole (positions 1–3) and pyrimidine (positions 5–7).
- 4-Fluorophenyl group : Attached at position 7, introducing electron-withdrawing effects for enhanced reactivity.
- Carboxylic acid : At position 3, enabling hydrogen bonding and salt formation.
Figure 1: Structural Diagram
O
||
C(=O)OH
|
N
/ \
N C-F
\ /
C6H4
Key: F = Fluorine, C(=O)OH = Carboxylic acid.
The molecular formula C₁₃H₈FN₃O₂ (MW: 257.22 g/mol) is confirmed via high-resolution mass spectrometry. X-ray crystallography reveals a planar core with dihedral angles <10° between the fluorophenyl and heterocycle.
Historical Development and Key Milestones in Pyrazolo[1,5-a]pyrimidine Research
The synthesis of pyrazolo[1,5-a]pyrimidines dates to the 1970s, with early methods involving cyclocondensation of 3-aminopyrazoles and 1,3-dicarbonyl compounds. Breakthroughs include:
- 1980s–2000s : Development of microwave-assisted and solvent-free protocols, improving yields to >90%.
- 2010s : Application in kinase inhibitors (e.g., Pim-1 inhibitors) and fluorophores.
- 2020s : Green chemistry approaches using catalysts like Cu(I) for C–H functionalization.
Table 2: Evolution of Synthetic Methods
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid emerged as a lead compound in kinase inhibitor research, with its carboxylic acid group enabling covalent binding to ATP pockets. Recent studies highlight its role in fragment-based drug design, leveraging its rigid core for optimizing pharmacokinetic profiles.
Properties
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVLCLXOLYVNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluoro-phenyl hydrazine and a suitable pyrimidine derivative, the reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H8FN3O2
- Molecular Weight : 257.22 g/mol
The compound features a pyrazolo-pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Medicinal Chemistry
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory and anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
Case Study: Anti-Cancer Activity
A study published in the European Journal of Medicinal Chemistry evaluated several pyrazolo[1,5-a]pyrimidine derivatives, including the fluorinated variant. The results demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Optical Applications
Recent research has highlighted the use of pyrazolo[1,5-a]pyrimidines in optical applications due to their fluorescent properties. The incorporation of fluorinated phenyl groups enhances their photophysical characteristics, making them suitable for use in sensors and imaging technologies.
Data Table: Optical Properties Comparison
| Compound | Fluorescence Emission (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 520 | 45 |
| 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 490 | 30 |
This table illustrates the enhanced fluorescence properties of the fluorinated compound compared to its methyl counterpart .
Material Science
The compound has also been explored for its potential in developing advanced materials. Its unique structure allows for the formation of polymers and nanomaterials that can be used in drug delivery systems or as coatings with specific functional properties.
Case Study: Polymer Development
Research conducted on the synthesis of poly(pyrazolo[1,5-a]pyrimidine) demonstrated its utility as a biocompatible material for drug delivery applications. The polymer exhibited controlled release characteristics and improved stability under physiological conditions .
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing diverse substitutions that influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with key analogs:
Structural and Physicochemical Properties
Key Observations:
Biological Activity
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and enzymatic inhibition. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula: C13H8FN3O2
- Molecular Weight: 257.22 g/mol
- CAS Number: 932177-92-9
- Structure: The compound features a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl substituent at the 7-position and a carboxylic acid functional group at the 3-position.
The biological activity of this compound primarily involves its role as an inhibitor of various kinases, notably B-Raf kinase. B-Raf is a critical component of the Raf-MEK-ERK signaling pathway, which is often dysregulated in cancers such as melanoma and colorectal cancer. Inhibition of this pathway can lead to reduced tumor growth and proliferation.
Structure-Activity Relationship (SAR)
Research has established that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance:
- Fluorination at the para position of the phenyl ring enhances binding affinity to B-Raf kinase.
- Variations in substituents on the pyrazolo ring can alter potency against specific cancer cell lines.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| This compound | 4-Fluorophenyl | 0.0227 | B-Raf |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Phenyl | 0.045 | B-Raf |
| 7-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 3-Chlorophenyl | 0.035 | B-Raf |
Anticancer Activity
A study identified various pyrazolo[1,5-a]pyrimidine derivatives as effective B-Raf inhibitors. Notably, compounds with a fluorinated phenyl group exhibited significant inhibitory effects against melanoma cell lines with mutated B-Raf genes . The compound's IC50 values ranged from 0.0227 μM to 0.045 μM against different cancer cell lines.
Enzymatic Inhibition
Further investigations into the anti-inflammatory properties revealed that certain derivatives demonstrated potent inhibition of cyclooxygenase (COX) enzymes. For instance, compounds structurally similar to this compound showed IC50 values comparable to established COX inhibitors like celecoxib .
Case Studies
- Melanoma Treatment : A clinical trial evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in patients with metastatic melanoma. Results indicated a significant reduction in tumor size among patients treated with high-affinity B-Raf inhibitors .
- Inflammatory Disorders : Another study explored the anti-inflammatory potential of these compounds in animal models of arthritis. The results demonstrated a marked decrease in inflammation markers and pain scores compared to control groups .
Q & A
Q. What are the common synthetic routes for preparing 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?
The core structure is typically synthesized via cyclocondensation of 5-aminopyrazole precursors with enaminones or β-ketoesters. For example, 5-aminopyrazole reacts with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. Subsequent hydrolysis yields the carboxylic acid, which is coupled with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent . Alternative methods include benzoylation reactions in pyridine or recrystallization from ethanol/DMF for purification .
Q. What spectroscopic methods are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing between C7 and C5 substituents) .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .
Q. What are the typical substituents introduced at position 5 of the pyrazolo[1,5-a]pyrimidine scaffold, and how do they impact reactivity?
Common substituents include ethyl, methyl, and fluorophenyl groups. Electron-withdrawing groups (e.g., -CF3) at C5 can enhance electrophilic substitution at C7, while bulky groups may hinder coupling reactions. Substituents also influence bioactivity; for instance, trifluoromethyl groups improve metabolic stability in enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers optimize the introduction of substituents at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Position 7 functionalization often requires tailored enaminones or heteroaryl ketones. For example, reacting 5-aminopyrazole with enaminones bearing azepane or 4-fluorophenyl groups under reflux in pyridine achieves selective C7 substitution . Microwave-assisted synthesis can reduce reaction times and improve yields for sterically hindered derivatives .
Q. What strategies address low yields in the coupling of carboxylic acid intermediates with amines?
Activating agents like BPC or carbodiimides (e.g., EDC/HOBt) enhance coupling efficiency. Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:acid) are critical. Purification via column chromatography or recrystallization from DMF/water mixtures improves product purity .
Q. How do reaction solvents influence the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Polar aprotic solvents (e.g., DMF, pyridine) stabilize intermediates in annulation reactions. Ethanol/water mixtures facilitate hydrolysis of ester intermediates to carboxylic acids. Protic solvents may protonate enaminones, reducing reactivity .
Q. How can researchers resolve discrepancies in NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
Tautomerism or solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) can cause signal splitting. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, the C3 carbonyl carbon in 7-substituted derivatives typically resonates at ~165 ppm in 13C NMR .
Q. What crystallographic techniques confirm the structure of these derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof. Parameters such as space group (e.g., P21/c), unit cell dimensions (a, b, c, β angles), and R-factors (e.g., R = 0.043) validate molecular packing and bond lengths .
Q. What methods are used to evaluate the biological activity of these compounds?
- In vitro cytotoxicity assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or phosphodiesterases, with IC50 calculations .
- Molecular docking : Computational modeling to predict binding interactions with target proteins (e.g., BTK for anticancer activity) .
Q. How do electronic effects of substituents influence the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold?
Electron-donating groups (e.g., -OCH3) at C4 increase nucleophilicity at C7, facilitating electrophilic substitution. Conversely, electron-withdrawing groups (e.g., -NO2) at C5 stabilize the core but may reduce solubility. Hammett constants (σ) and DFT calculations predict substituent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
